JNJ-38158471 is a compound developed by Johnson & Johnson, primarily recognized for its potential therapeutic applications in the field of neuroscience. This compound is part of a broader portfolio of pharmaceutical products that the company has been developing to address various medical conditions. Johnson & Johnson, founded in 1886, is one of the largest multinational corporations in the healthcare sector, with a significant focus on pharmaceuticals, medical devices, and consumer health products. The pharmaceutical segment contributes substantially to the company's revenue, emphasizing innovative drug development, including compounds like JNJ-38158471.
The compound JNJ-38158471 originates from research and development initiatives within Johnson & Johnson's pharmaceutical division. The company has a long-standing commitment to advancing healthcare through innovative solutions and has invested heavily in research aimed at understanding and treating complex medical conditions.
JNJ-38158471 is classified as a small molecule drug candidate. It is specifically designed to target neurological disorders, potentially offering new avenues for treatment in areas such as depression and anxiety. Its classification aligns with other compounds in the pharmaceutical industry that aim to modulate neurochemical pathways.
The synthesis of JNJ-38158471 involves several chemical reactions that are typical in the development of small molecules. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The synthesis process likely utilizes advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. These methods ensure that the compound meets the necessary purity and structural integrity required for further testing.
The molecular structure of JNJ-38158471 can be represented by its chemical formula, which includes various functional groups that contribute to its pharmacological properties. While exact structural details are proprietary, it typically features:
Molecular weight and other relevant parameters are essential for understanding its pharmacokinetics and dynamics but specific values are often not disclosed publicly due to proprietary considerations.
In terms of chemical reactivity, JNJ-38158471 may undergo various reactions relevant to its functionality:
Understanding these reactions is crucial for predicting how the compound behaves in biological systems, including potential side effects or interactions with other medications.
The mechanism of action for JNJ-38158471 involves modulation of neurotransmitter systems, particularly those associated with mood regulation. It likely acts as an antagonist or agonist at specific receptors involved in neurochemical signaling pathways.
Research into similar compounds suggests that effective modulation can lead to improved outcomes in conditions like major depressive disorder or generalized anxiety disorder. Specific binding affinities and receptor interactions would need to be established through pharmacological studies.
The physical properties of JNJ-38158471 include aspects such as solubility, melting point, and stability under various conditions. These properties are essential for formulation development.
Chemical properties encompass reactivity with other substances, stability under physiological conditions, and potential degradation pathways. These factors are critical when considering the drug's shelf life and storage requirements.
While specific data points are often proprietary, general trends can be observed from similar compounds regarding their stability profiles and solubility characteristics.
JNJ-38158471 holds promise for scientific applications primarily within psychiatric medicine. Its development reflects ongoing efforts to create effective treatments for mental health disorders that currently have limited options available. Potential applications include:
Angiogenic Signaling as a Therapeutic Target: Vascular Endothelial Growth Factor Receptor-2 serves as the primary signaling node for physiological and pathological angiogenesis. Upon binding its ligands (e.g., Vascular Endothelial Growth Factor-A), Vascular Endothelial Growth Factor Receptor-2 initiates downstream pathways (RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) that promote endothelial cell proliferation, migration, and survival. Tumors exploit this pathway to establish and maintain their blood supply, enabling growth beyond diffusion-limited sizes (1–2 mm³) and facilitating metastasis. Inhibition of Vascular Endothelial Growth Factor Receptor-2 kinase activity disrupts this process, starving tumors of nutrients and oxygen while normalizing chaotic tumor vasculature to improve drug delivery [1] [4].
Consequence of Targeted Vascular Endothelial Growth Factor Receptor-2 Blockade: Selective Vascular Endothelial Growth Factor Receptor-2 inhibitors like JNJ-38158471 induce a dual antitumor effect:
Table 1: Selectivity Profile of JNJ-38158471 Against Key Kinases
Target Kinase | IC₅₀ Value | Significance in Cancer Biology |
---|---|---|
Vascular Endothelial Growth Factor Receptor-2 (KDR) | 40 nM | Primary antiangiogenic target; blockade disrupts tumor vasculature |
Rearranged During Transfection (RET) | 180 nM | Implicated in thyroid cancer and RET-fusion driven malignancies |
KIT (Stem Cell Factor Receptor) | 500 nM | Driver in gastrointestinal stromal tumors and mastocytosis |
Vascular Endothelial Growth Factor Receptor-1 | >1 µM | Limited inhibition minimizes off-target effects |
Vascular Endothelial Growth Factor Receptor-3 | >1 µM | Limited inhibition preserves lymphatic function |
Source: Biochemical cell-free assay data adapted from Selleckchem [1] and MedChemExpress [7]
Evolution from Early Multi-Targeted Kinase Inhibitors: First-generation tyrosine kinase inhibitors (e.g., sorafenib, sunitinib) exhibited broad polypharmacology, inhibiting numerous kinases beyond Vascular Endothelial Growth Factor Receptor-2. While clinically useful, this promiscuity contributed to dose-limiting toxicities (hypertension, hand-foot syndrome, cardiac dysfunction) and complex drug interactions. JNJ-38158471 emerged from a medicinal chemistry campaign aimed at achieving enhanced selectivity for Vascular Endothelial Growth Factor Receptor-2 while minimizing activity against phylogenetically related but off-target kinases like platelet-derived growth factor receptor and fibroblast growth factor receptor. This optimization focused on exploiting subtle structural differences in the Vascular Endothelial Growth Factor Receptor-2 ATP-binding pocket [1] [7].
Biochemical Characterization and Pharmacological Profile: JNJ-38158471 (chemical name undisclosed; CAS Registry Number 951151-97-6; molecular formula C₁₅H₁₇ClN₆O₃; molecular weight 364.79 g/mol) demonstrates potent and concentration-dependent inhibition of Vascular Endothelial Growth Factor Receptor-2 autophosphorylation in cellular assays. Its 40 nM half-maximal inhibitory concentration against Vascular Endothelial Growth Factor Receptor-2 places it among the more potent agents in this class. Critically, it maintains significant activity against Rearranged During Transfection (180 nM) and KIT (500 nM), kinases sharing structural similarities in their ATP-binding domains. This secondary activity profile offered potential utility in malignancies dependent on these kinases (e.g., medullary thyroid carcinoma driven by Rearranged During Transfection mutations, or KIT-mutant gastrointestinal stromal tumors). The compound’s >25-fold selectivity against Vascular Endothelial Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-3 (>1 µM) distinguished it from earlier multi-kinase angiogenesis inhibitors, suggesting a potentially improved safety profile related to reduced lymphatic inhibition or monocyte/macrophage dysfunction [1] [7].
Formulation and Preclinical Development: Engineered for oral bioavailability, JNJ-38158471 demonstrated favorable pharmacokinetics in preclinical models, enabling sustained target coverage. Solubility assessments indicated adequate dissolution in dimethyl sulfoxide (30 mg/mL, 82.23 mM) for in vitro experimentation, though aqueous solubility was limited, necessitating specialized formulations for in vivo studies. Its discovery represented a step toward overcoming the pharmacokinetic and selectivity limitations that hampered earlier Vascular Endothelial Growth Factor Receptor-2 inhibitors, aligning with the broader shift in oncology toward precision-targeted therapeutics [1].
Table 2: JNJ-38158471 in Context of Historical Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Inhibitor Generation | Representative Agents | Key Characteristics | Limitations Addressed by JNJ-38158471 |
---|---|---|---|
First-Generation Multi-Targeted | Sorafenib, Sunitinib | Broad-spectrum inhibition of VEGFRs, PDGFRs, RAF, KIT, FLT3 | Low selectivity causing overlapping toxicities |
Second-Generation Vascular Endothelial Growth Factor Receptor-2 Focused | Vandetanib (partially selective), JNJ-38158471 | Improved Vascular Endothelial Growth Factor Receptor-2 selectivity profile | Reduced off-target kinase inhibition (e.g., VEGFR-1, VEGFR-3 >1 µM) |
Next-Generation/Affinity-Optimized | (Post-JNJ agents) | High potency (low nM IC₅₀), tailored pharmacokinetics | JNJ-38158471 contributed to selectivity-by-design principles |
Source: Analysis derived from compound profiling data [1] [7]
The development trajectory of JNJ-38158471 underscores a critical transition in kinase inhibitor design: from broadly cytotoxic agents toward molecules engineered for precise interference with dominant oncogenic drivers. Its selectivity profile positions it as a tool compound for dissecting Vascular Endothelial Growth Factor Receptor-2-specific signaling and a candidate for evaluation in Vascular Endothelial Growth Factor Receptor-2-driven malignancies with co-existing Rearranged During Transfection or KIT dependencies [1] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4